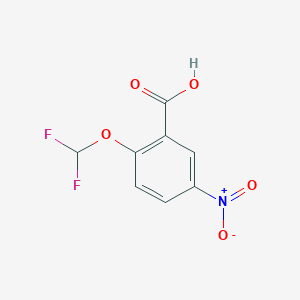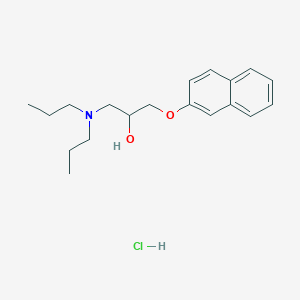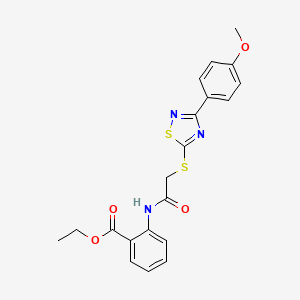
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using a suitable methylating agent such as methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate amine, such as 1-phenylethylamine, under suitable conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated derivatives or substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create materials with desirable characteristics, such as increased durability or specific reactivity.
Mécanisme D'action
The mechanism of action of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action would involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. This could involve inhibition of enzyme activity, activation of receptors, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide: Lacks the phenylethyl and p-tolyl groups.
6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the methoxy group.
4-methoxy-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide: Lacks the p-tolyl group.
Uniqueness
The presence of the methoxy, phenylethyl, and p-tolyl groups in 4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide makes it unique compared to similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-9-11-17(12-10-14)24-19(25)13-18(27-3)20(23-24)21(26)22-15(2)16-7-5-4-6-8-16/h4-13,15H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQUZGPMXWRRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(N-methyl4-methoxybenzenesulfonamido)-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2763529.png)

![2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2763532.png)



![4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2763538.png)
![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

